molecular formula C6H7F3O3 B8577238 2,2,2-Trifluoroethyl 3-oxobutanoate CAS No. 29816-98-6

2,2,2-Trifluoroethyl 3-oxobutanoate

Cat. No.: B8577238
CAS No.: 29816-98-6
M. Wt: 184.11 g/mol
InChI Key: WYVJHLQPKOHCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 3-oxobutanoate is a fluorinated ester characterized by a trifluoroethyl group (-CF₂CH₃) attached to the oxygen atom of a 3-oxobutanoate (β-keto ester) moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the β-keto ester group, making it valuable in organic synthesis, particularly in fluorinated intermediate preparation for pharmaceuticals and agrochemicals.

Properties

CAS No.

29816-98-6

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-oxobutanoate

InChI

InChI=1S/C6H7F3O3/c1-4(10)2-5(11)12-3-6(7,8)9/h2-3H2,1H3

InChI Key

WYVJHLQPKOHCOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-trifluoroethyl 3-oxobutanoate with structurally related fluorinated β-keto esters, based on available evidence:

Property This compound Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate
CAS Number Not explicitly provided 1151240-88-8 685-69-8
Molecular Formula C₆H₇F₃O₃ (estimated) C₁₂H₁₁F₃O₃ C₆H₆F₄O₃
Molecular Weight ~196.1 (estimated) 260.21 202.1
Fluorine Substitution Trifluoroethyl group (-CF₂CH₃) Trifluorophenyl ring substituent Tetrafluoro substitution on β-keto chain
Key Functional Groups β-Keto ester, trifluoroethyl ester β-Keto ester, aryl fluoride β-Keto ester, polyfluorinated alkyl chain
Hydrogen Bond Acceptors ~6 (estimated) 6 Not reported
XLogP3 (Lipophilicity) ~1.5–2.0 (estimated) 2.2 Not reported
Applications Fluorinated intermediates (inferred) Pharmaceutical synthesis (e.g., kinase inhibitors) Specialty fluorinated building blocks

Key Observations:

Structural Differences: The trifluoroethyl group in the target compound contrasts with the trifluorophenyl and tetrafluoroalkyl groups in analogs. Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate has a higher fluorine density on the β-keto chain, which may enhance electron-withdrawing effects and acidity of the α-hydrogen .

Reactivity: β-Keto esters with trifluoroethyl groups are expected to exhibit enhanced stability toward hydrolysis compared to non-fluorinated esters due to fluorine’s inductive effects. The trifluorophenyl analog (CAS 1151240-88-8) is tailored for drug discovery, as aryl fluorides often improve metabolic stability and binding affinity in bioactive molecules .

Industrial methods for related fluorinated intermediates (e.g., HCFC-133a ammonolysis for trifluoroethylamine ) suggest feasible scalability.

Research Findings and Limitations

  • Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate: This compound’s high hydrogen bond acceptor count (6) and lipophilicity (XLogP3 = 2.2) make it suitable for crossing biological membranes, aligning with its use in kinase inhibitor synthesis .
  • Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Its tetrafluoro substitution likely increases electrophilicity at the carbonyl, favoring nucleophilic additions or cyclocondensations .

Gaps in Data:

  • Direct experimental data (e.g., melting point, solubility, or spectroscopic details) for this compound is absent in the provided evidence.
  • Comparative reactivity studies (e.g., hydrolysis rates or catalytic applications) between these analogs are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.